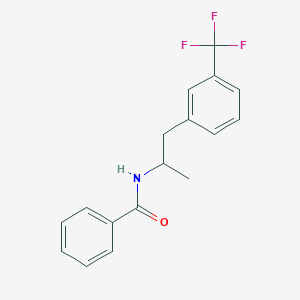

N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Elidel, conocido químicamente como pimecrolimus, es un agente inmunomodulador utilizado principalmente en el tratamiento de la dermatitis atópica (eczema) leve a moderada. Fue comercializado por primera vez por Novartis y ahora es promocionado por Galderma en Canadá. Elidel está disponible como crema tópica y se utiliza cuando otros tratamientos han fallado o no son aconsejables .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

El pimecrolimus se sintetiza a través de un complejo proceso de varios pasos. La síntesis implica la formación de un anillo macrolactámico, que es una característica distintiva de este compuestoLas condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para asegurar las transformaciones químicas deseadas .

Métodos de producción industrial

La producción industrial de pimecrolimus sigue rutas sintéticas similares, pero a una escala mayor. El proceso está optimizado para la eficiencia y el rendimiento, a menudo involucrando reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción. El producto final se purifica mediante cristalización y otras técnicas de separación para lograr la pureza requerida para el uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones

El pimecrolimus sufre varias reacciones químicas, que incluyen:

Oxidación: El pimecrolimus puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las condiciones varían dependiendo de la reacción deseada, pero a menudo implican temperaturas controladas y niveles de pH .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de pimecrolimus, cada uno con propiedades químicas ligeramente diferentes. Estos derivados pueden utilizarse para futuras investigaciones o como posibles agentes terapéuticos .

Aplicaciones Científicas De Investigación

El pimecrolimus tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de macrolactámicos.

Biología: Investigado por sus efectos en las células inmunitarias y la producción de citoquinas.

Medicina: Se utiliza principalmente en dermatología para el tratamiento de la dermatitis atópica.

Industria: Se utiliza en el desarrollo de nuevos tratamientos tópicos y formulaciones.

Mecanismo De Acción

El pimecrolimus ejerce sus efectos uniéndose con alta afinidad a la macrofilina-12 (FKBP-12) e inhibiendo la fosfatasa dependiente de calcio, la calcineurina. Esta inhibición evita la activación de los linfocitos T bloqueando la transcripción de citoquinas tempranas. Específicamente, inhibe la síntesis de interleucina-2, interferón gamma, interleucina-4 e interleucina-10 en los linfocitos T humanos. Además, el pimecrolimus previene la liberación de citoquinas y mediadores inflamatorios de los mastocitos .

Comparación Con Compuestos Similares

Compuestos similares

Tacrolimus: Otro inhibidor de la calcineurina utilizado en el tratamiento de la dermatitis atópica y otras enfermedades inflamatorias de la piel.

Triamcinolona: Un corticosteroide tópico utilizado para afecciones dermatológicas similares, pero con un mecanismo de acción diferente.

Singularidad

El pimecrolimus es único en su inhibición selectiva de la activación de los linfocitos T sin afectar a las células dendríticas. Tiene una menor permeación a través de la piel en comparación con los esteroides tópicos y el tacrolimus, lo que lo convierte en una opción más segura para el uso a largo plazo en ciertos pacientes .

Propiedades

Número CAS |

21015-08-7 |

|---|---|

Fórmula molecular |

C17H16F3NO |

Peso molecular |

307.31 g/mol |

Nombre IUPAC |

N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]benzamide |

InChI |

InChI=1S/C17H16F3NO/c1-12(21-16(22)14-7-3-2-4-8-14)10-13-6-5-9-15(11-13)17(18,19)20/h2-9,11-12H,10H2,1H3,(H,21,22) |

Clave InChI |

NHEPRYWLCFADTR-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2 |

SMILES canónico |

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)